Prednisone 21-Sulfate Ester Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

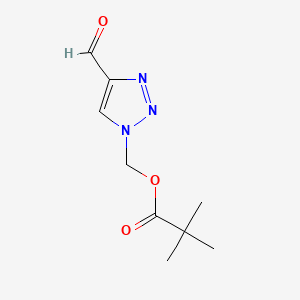

Prednisone 21-Sulfate Ester Sodium Salt is a derivative of prednisolone, a synthetic anti-inflammatory glucocorticoid . It is biologically inert and is converted to prednisolone in the liver . The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity and restrict the absorption in the gastrointestinal tract .

Synthesis Analysis

Prednisone 21-Sulfate Ester Sodium Salt (PDS) is synthesized as a colon-specific prodrug of prednisolone (PD). The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity and restrict the absorption in the gastrointestinal tract .Molecular Structure Analysis

The molecular formula of Prednisone 21-Sulfate Ester Sodium Salt is C21H25NaO8S . It has a molecular weight of 460.5 g/mol .Chemical Reactions Analysis

The solubility of PDS increases compared with PD, and the apparent partition coefficient decreases greatly . PDS is stable on incubation with pH 1.2 and 6.8 buffer solutions and with the contents of the stomach and small intestine .Physical And Chemical Properties Analysis

The molecular weight of Prednisone 21-Sulfate Ester Sodium Salt is 460.5 g/mol . The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity .Aplicaciones Científicas De Investigación

Colon-Specific Prodrug Development Prednisone 21-Sulfate Ester Sodium Salt (PDS) has been explored as a colon-specific prodrug, particularly for the treatment of inflammatory bowel disease. This prodrug is designed to be stable and non-absorbable in the upper intestine, releasing prednisolone, its active form, in the colon via sulfatase action. Research indicates that PDS has increased solubility compared to prednisolone and demonstrates stability in various pH environments and parts of the gastrointestinal tract, suggesting its potential as a colon-specific treatment (Doh et al., 2003); (Jung et al., 2003).

Radioimmunoassay Development The development of radioimmunoassays for prednisone and prednisolone, including the sulfate esters, has been crucial in studying their pharmacokinetics and metabolism. These assays have enabled the measurement of prednisone and prednisolone levels in biological samples, which is key for understanding their hepatic metabolism and other pharmacodynamic aspects (Schalm et al., 1976).

Local Therapeutic Action Studies Studies on rectally administered prednisolone, including its various ester forms, have shown evidence of predominantly local therapeutic action. This is important for conditions like proctocolitis, where localized treatment is preferable. The findings suggest that certain ester forms of prednisolone might be more effective for localized treatment in the lower gastrointestinal tract (Lee et al., 1980).

Enhanced Stability of Steroid Hemiesters Research on the stability of soluble steroid hemiesters, including prednisolone, has indicated that specific modifications, such as alkyl substitution on the esterified acid, can significantly enhance their stability. This has implications for the formulation of more stable and effective steroid-based drugs (Garrett & Royer, 1962).

Encapsulation in Erythrocytes for Treatment of Arthritis Innovative approaches like encapsulating corticosteroid esters, including prednisolone, in erythrocytes have shown promise in the treatment of conditions like arthritis. This method can potentially improve the efficacy and reduce systemic side effects of corticosteroids (Pitt et al., 1983).

Ocular Delivery Using Hyaluronic Acid Benzyl Ester Films Studies have examined the use of hyaluronic acid benzyl ester films for the ocular delivery of prednisolone. This research is significant for developing more effective and sustained delivery systems for ocular steroids (Hume et al., 1994).

Comparative Studies with Other Steroid Prodrugs Comparative studies of prednisolone 21-sulfate sodium with other steroid prodrugs like methylprednisolone 21-sulfate sodium and dexamethasone 21-sulfate sodium have provided insights into their colon-specific properties and potential therapeutic applications (Kong et al., 2009).

Direcciones Futuras

Propiedades

Número CAS |

113092-08-3 |

|---|---|

Nombre del producto |

Prednisone 21-Sulfate Ester Sodium Salt |

Fórmula molecular |

C21H26NaO8S |

Peso molecular |

461.481 |

Nombre IUPAC |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate;sodium |

InChI |

InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/t14-,15-,18+,19-,20-,21-;/m0./s1 |

Clave InChI |

QASKLUHKNOXQHJ-HNGAPHHWSA-N |

SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na] |

Sinónimos |

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)

![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)